molecular formula C18H21N3O2S B14141016 2-(1-ethyl-1H-indol-2-yl)-N-(1-hydroxybutan-2-yl)thiazole-4-carboxamide CAS No. 1171421-00-3

2-(1-ethyl-1H-indol-2-yl)-N-(1-hydroxybutan-2-yl)thiazole-4-carboxamide

Cat. No.: B14141016
CAS No.: 1171421-00-3
M. Wt: 343.4 g/mol
InChI Key: AKWYSQSHQOVIIO-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-indol-2-yl)-N-(1-hydroxybutan-2-yl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-indol-2-yl)-N-(1-hydroxybutan-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Derivative: Starting with an indole precursor, an ethyl group is introduced at the 1-position through alkylation.

    Thiazole Ring Formation: The indole derivative is then reacted with a thiazole precursor under conditions that promote ring closure.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-indol-2-yl)-N-(1-hydroxybutan-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of catalysts and specific solvents to promote the desired transformation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Exploration as a drug candidate for treating various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-indol-2-yl)-N-(1-hydroxybutan-2-yl)thiazole-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-indol-2-yl)-N-(1-hydroxybutan-2-yl)thiazole-4-carboxamide
  • 2-(1-ethyl-1H-indol-2-yl)-N-(1-hydroxypropyl)thiazole-4-carboxamide

Uniqueness

The uniqueness of 2-(1-ethyl-1H-indol-2-yl)-N-(1-hydroxybutan-2-yl)thiazole-4-carboxamide lies in its specific substitution pattern, which can influence its biological activity, solubility, and overall pharmacokinetic properties. Comparing it with similar compounds can help identify its advantages and potential areas for further development.

Properties

CAS No.

1171421-00-3

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

2-(1-ethylindol-2-yl)-N-(1-hydroxybutan-2-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C18H21N3O2S/c1-3-13(10-22)19-17(23)14-11-24-18(20-14)16-9-12-7-5-6-8-15(12)21(16)4-2/h5-9,11,13,22H,3-4,10H2,1-2H3,(H,19,23)

InChI Key

AKWYSQSHQOVIIO-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(=O)C1=CSC(=N1)C2=CC3=CC=CC=C3N2CC

Origin of Product

United States

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